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Compound of Interest

Compound Name: 5-fluoro-N-methylpyridin-2-amine

Cat. No.: B1444417 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-
amine

Foreword: Navigating Data Scarcity
This guide addresses the physicochemical properties of 5-fluoro-N-methylpyridin-2-amine
(CAS 868636-72-0). It is important to note that as of this writing, detailed experimental data for

this specific compound is not extensively available in peer-reviewed literature or consolidated

chemical databases. Therefore, this document adopts a predictive and comparative approach.

By synthesizing data from structurally analogous compounds—namely 2-amino-5-

methylpyridine, 5-fluoro-2-methylpyridine, and 2-amino-5-fluoropyridine—we can infer and

project the likely characteristics of the target molecule. This methodology, rooted in established

principles of medicinal and organic chemistry, provides a robust framework for researchers and

drug development professionals.

Molecular and Structural Profile
5-fluoro-N-methylpyridin-2-amine is a substituted pyridine derivative. The core structure

consists of a pyridine ring with a fluorine atom at the 5-position and an N-methylamino group at

the 2-position. This combination of functional groups is significant in medicinal chemistry, often

imparting desirable properties such as increased metabolic stability and enhanced binding

affinity to biological targets.
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Chemical Name: 5-fluoro-N-methylpyridin-2-amine

CAS Number: 868636-72-0[1]

Molecular Formula: C₆H₇FN₂[1]

Molecular Weight: 126.13 g/mol

The fluorine atom, being highly electronegative, is expected to influence the electron

distribution within the pyridine ring, impacting the basicity of both the ring nitrogen and the

exocyclic amino group. The N-methyl group, in turn, increases the lipophilicity and may

introduce steric effects compared to a primary amine.

Predicted Physicochemical Properties: A
Comparative Analysis
The following table summarizes the known properties of key structural analogues and provides

predicted values for 5-fluoro-N-methylpyridin-2-amine. These predictions are based on the

expected electronic and steric effects of the substituents.
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Property
2-Amino-5-
methylpyrid
ine

5-Fluoro-2-
methylpyrid
ine

2-Amino-5-
fluoropyridi
ne

5-fluoro-N-

methylpyridi

n-2-amine

(Predicted)

Justificatio
n for
Prediction

Melting Point

(°C)
76-77[2][3] Not available 48-50 ~ 50-70

The N-

methylation

might disrupt

crystal

packing

compared to

2-amino-5-

fluoropyridine

, potentially

lowering the

melting point.

However, the

overall

polarity is

similar.

Boiling Point

(°C)
227[2][3] Not available Not available ~ 210-230

Expected to

be slightly

lower than 2-

amino-5-

methylpyridin

e due to the

potential for

weaker

intermolecula

r hydrogen

bonding

(secondary

vs. primary

amine).

Solubility 1000 g/L in

water[2][3]

Not available Not available Soluble in

water and

The presence

of the amino

and pyridine
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polar organic

solvents

nitrogen

atoms allows

for hydrogen

bonding with

protic

solvents.

pKa 7.22[2][3] Not available Not available ~ 6.5-7.0

The electron-

withdrawing

fluorine atom

is expected to

decrease the

basicity of the

pyridine ring

nitrogen

compared to

2-amino-5-

methylpyridin

e.

LogP 1.08[2]
1.3

(predicted)[4]
Not available ~ 1.2-1.5

The N-methyl

group

increases

lipophilicity

compared to

a primary

amine.

Spectroscopic Characterization (Predicted)
While experimental spectra for 5-fluoro-N-methylpyridin-2-amine are not readily available, its

spectral characteristics can be predicted based on its structure and data from related

compounds.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the

pyridine ring, with coupling patterns influenced by the fluorine atom. A doublet for the N-

methyl group and a broad singlet for the N-H proton would also be anticipated. The chemical
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shifts of the ring protons would be influenced by the electron-donating amino group and the

electron-withdrawing fluorine atom.

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the

fluorine will exhibit a large one-bond C-F coupling constant.

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500

cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the

aromatic region (1400-1600 cm⁻¹), and a C-F stretching band.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126.

Subsequent fragmentation would likely involve the loss of the methyl group or other

characteristic fragments.

Synthesis and Purification
A plausible synthetic route to 5-fluoro-N-methylpyridin-2-amine can be adapted from

established methods for the synthesis of related aminopyridines. A common strategy involves

the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Workflow
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Step 1: Nucleophilic Aromatic Substitution

Step 2: Work-up and Purification

2,5-Difluoropyridine

5-fluoro-N-methylpyridin-2-amine

DMSO, heat

Methylamine

Reaction Mixture

Aqueous Work-up

Extraction with Ethyl Acetate

Column Chromatography

Pure Product
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Sample of 5-fluoro-N-methylpyridin-2-amine

Structural Elucidation Purity and Impurity Profiling

NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS) FTIR Spectroscopy HPLC-UV GC-MS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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